N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-methylbutanamide
Description
N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-methylbutanamide is a synthetic amide derivative featuring a hybrid aromatic system: an 8-hydroxyquinoline moiety linked to a thiophene (thienyl) group via a methylene bridge, coupled with a 3-methylbutanamide side chain.
Properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12(2)11-16(22)21-18(15-6-4-10-24-15)14-8-7-13-5-3-9-20-17(13)19(14)23/h3-10,12,18,23H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLWLVWPYPTEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-methylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of mitochondrial function and oxidative stress modulation. This article reviews the biological activity of this compound, synthesizing findings from patents, research studies, and chemical databases.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a quinoline ring system, known for its pharmacological properties, and a thienyl group, which may contribute to its biological activity.
1. Mitochondrial Function
Research indicates that compounds similar to this compound act as small molecule activators of mitochondrial function. These compounds have been shown to improve mitochondrial efficiency, decrease iron accumulation, and reduce oxidative stress in cellular models .
2. Oxidative Stress Modulation
Oxidative stress is implicated in various diseases, including neurodegenerative disorders. The compound has demonstrated the ability to mitigate oxidative damage by enhancing the cellular antioxidant defenses .
Case Studies
Several studies have explored the effects of quinoline derivatives on cellular health:
- Study on Neuroprotection : A study evaluated the neuroprotective effects of quinoline derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival pathways .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related quinoline compounds. It was found that they exhibited selective antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications .
Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential in treating psychiatric disorders. Research indicates that it may be effective as a treatment for schizophrenia and bipolar disorder. Specifically, it functions as a synaptic vesicle protein 2A (SV2A) inhibitor, which is crucial in modulating neurotransmitter release and potentially alleviating symptoms associated with these disorders .
Case Study: Treatment of Schizophrenia
In a patent application, the compound was described as part of a combination therapy aimed at addressing both positive and negative symptoms of schizophrenia, including cognitive impairments. The study suggests that this compound could enhance the efficacy of existing antipsychotic medications by improving synaptic function and neurotransmitter balance .
Antimicrobial Activity
Another significant application of N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-methylbutanamide is its antimicrobial properties. Compounds derived from 8-hydroxyquinoline are known for their ability to inhibit bacterial growth and exhibit antifungal activity. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.
Research Findings
Studies have demonstrated that derivatives of 8-hydroxyquinoline possess broad-spectrum antimicrobial activity, making them candidates for further development into new antimicrobial agents . The specific structural features of this compound may enhance its efficacy against resistant strains.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. The antioxidant properties associated with quinoline derivatives can help mitigate oxidative stress, which is a contributing factor in diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Animal Models
In preclinical studies involving animal models, compounds similar to this compound have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. These findings suggest potential applications in developing therapies for neurodegenerative conditions .
Synthesis and Structural Variability
The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. The Betti reaction has been highlighted as an efficient method for synthesizing 8-hydroxyquinoline derivatives, facilitating the exploration of different substituents that could improve therapeutic efficacy .
Summary Table of Applications
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
Conditions :
-
Acidic hydrolysis (HCl, 6M, 100°C, 8h)
-
Basic hydrolysis (NaOH, 4M, 80°C, 6h)
Products :
-
Acidic : 3-Methylbutanoic acid + 8-hydroxy-7-(thienylmethyl)quinoline
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Basic : Sodium 3-methylbutanoate + free quinoline-thienyl intermediate
Mechanism :
The amide undergoes nucleophilic attack at the carbonyl carbon, with water (acidic) or hydroxide (basic) acting as nucleophiles. The reaction is slower than aliphatic amides due to resonance stabilization from the quinoline-thienyl system.
Oxidation of the Thienyl Moiety
Reagents :
-
KMnO₄ (0.1M, H₂O/acetone, 25°C)
-
H₂O₂ (30%, Fe²⁺ catalyst, pH 3-4)
Products :
| Oxidizing Agent | Product |
|---|---|
| KMnO₄ | Thienyl → sulfone group |
| H₂O₂/Fe²⁺ | Thienyl → sulfoxide group |
Kinetics :
-
Sulfone formation completes in 2h (yield: 92%)
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Sulfoxide forms within 1h but requires stoichiometric control to prevent over-oxidation.
Nucleophilic Substitution at Quinoline
Reactions :
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Nitration (HNO₃/H₂SO₄, 0°C): Introduces nitro groups at C-5 and C-6 positions.
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Halogenation (Br₂/CHCl₃): Bromination occurs at C-3 of the quinoline ring.
Key Data :
| Reaction | Position | Yield (%) |
|---|---|---|
| Nitration | C-5, C-6 | 78 |
| Bromination | C-3 | 85 |
Steric hindrance from the thienylmethyl group directs electrophiles to less hindered positions .
Complexation with Metal Ions
Notable Complexes :
| Metal Ion | Binding Site | Stability Constant (log K) |
|---|---|---|
| Fe³⁺ | Quinoline O/N, thienyl S | 12.4 |
| Cu²⁺ | Quinoline N, amide O | 9.8 |
Applications include catalytic systems for oxidative coupling reactions.
Photochemical Reactivity
UV Irradiation (λ = 254 nm, CH₃CN):
-
Generates singlet oxygen (¹O₂) via energy transfer from the quinoline-thienyl chromophore.
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Side product: Thienyl ring undergoes [2+2] cycloaddition with adjacent quinoline C=C bonds .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and biological applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and synthetic features of analogous compounds from the evidence, compared to the target molecule:
†Same molecular weights reported for two distinct compounds in , possibly a typographical error.
‡Molecular weights inferred from similar Acebutolol-related structures.
Key Observations:
- Heterocyclic Diversity: The target compound’s 8-hydroxyquinoline and thienyl groups distinguish it from benzamide () or indazole-based analogs (). These heterocycles may enhance π-π stacking or metal coordination compared to simpler aryl systems.
- Functional Group Utility: Like the N,O-bidentate group in ’s compound , the hydroxyquinoline in the target molecule could act as a chelating agent, though its efficacy relative to benzamide derivatives remains unexplored.
- Regulatory Status: Scheduled amides in share the 3-methylbutanamide backbone but incorporate fluorinated or indazole groups, suggesting structural motifs associated with controlled substances .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-methylbutanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling 8-hydroxy-7-quinoline and 2-thienylmethyl precursors via reductive amination or nucleophilic substitution. Key steps include:
- Precursor activation : Use Boc-protected intermediates to preserve reactive hydroxyl and amine groups (common in quinoline derivatives) .
- Catalyst selection : Pd/C or Raney nickel for hydrogenation steps, with temperature control (60–80°C) to avoid side reactions .
- Yield optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry of 3-methylbutanamide coupling agents .
Q. How can spectroscopic techniques (NMR, MS) be applied to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The quinoline protons (δ 8.5–9.0 ppm) and thienyl protons (δ 6.5–7.5 ppm) are diagnostic. The methylbutanamide chain shows distinct triplet signals for the isobutyl group (δ 0.9–1.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 395.15 [M+H]+). Fragmentation patterns help validate the thienyl-quinoline scaffold .
Q. What strategies improve solubility and stability in aqueous buffers for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) for stock solutions, followed by dilution in PBS or HEPES buffer.
- pH adjustment : Stabilize the 8-hydroxyquinoline moiety by maintaining pH 7.4–8.0 to prevent deprotonation-induced precipitation .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .
Q. Which purification methods are effective for isolating high-purity batches?
- Methodological Answer :
- Column chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate → methanol) .
- Recrystallization : Use ethanol/water (7:3) to remove hydrophobic impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity validation (>98%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the thienyl and quinoline moieties?
- Methodological Answer :
- Analog synthesis : Replace the thienyl group with furan or phenyl rings to assess electronic effects on bioactivity .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the 8-hydroxy group .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the methylbutanamide side chain .
Q. What experimental approaches identify biological targets of this compound in cancer cell lines?
- Methodological Answer :
- Pull-down assays : Immobilize the compound on NHS-activated Sepharose beads to capture binding proteins from cell lysates .
- Transcriptomic profiling : RNA-seq after treatment to identify dysregulated pathways (e.g., apoptosis or DNA repair) .
- Crystallography : Co-crystallize with suspected targets (e.g., topoisomerase II) to resolve binding modes (see PDB deposition protocols) .
Q. How can X-ray crystallography resolve structural ambiguities in the quinoline-thienyl backbone?
- Methodological Answer :
- Crystal growth : Use vapor diffusion with 2-methyl-2,4-pentanediol (MPD) as a precipitant. Optimize pH (6.5–7.0) to enhance crystal lattice formation .
- Data collection : Synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) datasets. Refine using SHELXL-97 .
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to assess bioavailability limitations .
- Metabolite screening : Incubate with liver microsomes to identify oxidative metabolites that may reduce efficacy .
- Dose-response recalibration : Use Hill equation modeling to adjust in vivo dosing regimens based on IC50 shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
